2,2-Dimethylbutanoic anhydride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylbutanoic anhydride typically involves the reaction of 2,2-Dimethylbutanoic acid with acetic anhydride or another suitable dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride product. The reaction can be represented as follows:
2R-COOH+Ac2O→R-CO-O-CO-R+AcOH
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylbutanoic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the anhydride reacts with nucleophiles such as alcohols, amines, or water to form esters, amides, or carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-Dimethylbutanoic acid.
Common Reagents and Conditions:
Alcohols: React with the anhydride to form esters.
Amines: React with the anhydride to form amides.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
2,2-Dimethylbutanoic anhydride is used in various scientific research applications, including:
Organic Synthesis: As an acylating agent to introduce the 2,2-Dimethylbutanoyl group into other compounds.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Agrochemicals: Employed in the production of agrochemical intermediates.
Material Science: Utilized in the modification of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylbutanoic anhydride involves nucleophilic acyl substitution reactions. The anhydride reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Acetic Anhydride: Commonly used in acetylation reactions.
Propionic Anhydride: Used in the synthesis of propionates.
Butyric Anhydride: Employed in the production of butyrates.
Uniqueness: 2,2-Dimethylbutanoic anhydride is unique due to its branched structure, which can influence the steric and electronic properties of the acylated products. This can lead to different reactivity and selectivity compared to other anhydrides .
Properties
IUPAC Name |
2,2-dimethylbutanoyl 2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-7-11(3,4)9(13)15-10(14)12(5,6)8-2/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENNOUHEKVPMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC(=O)C(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541983 | |
Record name | 2,2-Dimethylbutanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29138-64-5 | |
Record name | 2,2-Dimethylbutanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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